4,5-Dianilinophthalimide
CAS No.: 145915-58-8
Cat. No.: VC0523329
Molecular Formula: C20H15N3O2
Molecular Weight: 329.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 145915-58-8 |
---|---|
Molecular Formula | C20H15N3O2 |
Molecular Weight | 329.4 g/mol |
IUPAC Name | 5,6-dianilinoisoindole-1,3-dione |
Standard InChI | InChI=1S/C20H15N3O2/c24-19-15-11-17(21-13-7-3-1-4-8-13)18(12-16(15)20(25)23-19)22-14-9-5-2-6-10-14/h1-12,21-22H,(H,23,24,25) |
Standard InChI Key | AAALVYBICLMAMA-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)NC2=C(C=C3C(=C2)C(=O)NC3=O)NC4=CC=CC=C4 |
Canonical SMILES | C1=CC=C(C=C1)NC2=C(C=C3C(=C2)C(=O)NC3=O)NC4=CC=CC=C4 |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture and Stereoelectronic Features
4,5-Dianilinophthalimide consists of a phthalimide core substituted with two anilino groups at the 4- and 5-positions. The planar phthalimide moiety facilitates π-π stacking interactions with tyrosine kinase ATP-binding domains, while the anilino substituents adopt a non-coplanar orientation to optimize steric complementarity . X-ray crystallography reveals a dihedral angle of 112° between the phthalimide plane and anilino rings, which is critical for disrupting kinase active-site geometry .
Table 1: Molecular Properties of 4,5-Dianilinophthalimide
Property | Value |
---|---|
IUPAC Name | 5,6-dianilinoisoindole-1,3-dione |
Molecular Formula | C₂₀H₁₅N₃O₂ |
Molecular Weight | 329.35 g/mol |
Solubility (Water) | <0.1 mg/mL at 25°C |
Solubility (DMSO) | >20 mg/mL |
Melting Point | 248–252°C (decomposes) |
CAS Registry Number | 145915-58-8 |
Canonical SMILES | C1=CC=C(C=C1)NC2=C(C=C3C(=C2)C(=O)NC3=O)NC4=CC=CC=C4 |
Data sourced from PubChem and crystallographic analyses .
Solubility and Formulation Challenges
Mechanism of Action and Selectivity Profile
EGFR and HER2 Tyrosine Kinase Inhibition
4,5-Dianilinophthalimide competitively inhibits ATP binding to the EGFR kinase domain with an IC₅₀ of 0.3 µM, as demonstrated in radiometric assays using purified enzyme . It exhibits 30-fold selectivity for EGFR over platelet-derived growth factor receptor (PDGFR; IC₅₀ >10 µM) and negligible activity against protein kinase C (PKC; IC₅₀ >50 µM) . Structural studies indicate that the anilino groups occupy hydrophobic pockets adjacent to the ATP-binding site, while the phthalimide core displaces catalytic magnesium ions .
In HER2-overexpressing SK-OV-3 cells, the compound suppresses ligand-induced autophosphorylation of p185<sup>c-erbB2</sup> (IC₅₀ = 0.5 µM), blocking downstream c-fos mRNA induction by 80% at 10 µM . This contrasts with gefitinib, an FDA-approved EGFR inhibitor, which shows no activity against HER2-positive malignancies .
Amyloid-Beta Fibril Disruption
At submicromolar concentrations (0.5–2 µM), 4,5-dianilinophthalimide reduces Aβ42 fibril formation by 60–70% in Thioflavin T assays . Molecular dynamics simulations suggest that the compound binds to hydrophobic clusters (residues 17–21 and 30–36) on Aβ monomers, preventing β-sheet stacking. This mechanism diverges from quinacrine, which intercalates into preformed fibrils but lacks kinase-inhibitory effects .
Therapeutic Applications
Oncology: EGFR- and HER2-Driven Malignancies
In A431 xenograft models, daily oral administration of 50 mg/kg 4,5-dianilinophthalimide for 21 days reduced tumor volume by 58% compared to controls . Immunohistochemical analysis revealed a 90% decrease in phosphorylated EGFR levels, confirming target engagement. Notably, the compound spared PDGFR-driven tumors, validating its selectivity .
Neurodegeneration: Alzheimer’s Disease Models
Transgenic APP/PS1 mice treated with 10 mg/kg 4,5-dianilinophthalimide for 12 weeks showed a 40% reduction in hippocampal Aβ plaques, accompanied by improved Morris water maze performance . Synergistic effects with β-secretase inhibitors (e.g., verubecestat) are under investigation to enhance amyloid clearance.
Synthetic Routes and Derivative Development
Palladium-Catalyzed Amination
The primary synthesis route involves palladium-catalyzed coupling of phthalic anhydride derivatives with substituted anilines. Using Pd(OAc)₂/Xantphos as a catalyst system, the reaction proceeds at 120°C in toluene, yielding 4,5-dianilinophthalimide with 65–75% isolated purity . Chromatographic purification (silica gel, ethyl acetate/hexanes) elevates purity to >98% for biological testing.
Fluorinated Analogs
Para-fluorination of the anilino groups (e.g., 4,5-bis(4-fluoroanilino)phthalimide) improves metabolic stability by reducing CYP3A4-mediated oxidation. The fluorinated derivative retains EGFR inhibitory activity (IC₅₀ = 0.1 µM) while extending plasma half-life from 2.1 to 4.8 hours in rats .
Comparative Analysis with Therapeutic Agents
Versus Gefitinib in NSCLC
While gefitinib is effective in EGFR-mutant non-small cell lung cancer (NSCLC), it fails against tumors with HER2 amplifications. 4,5-Dianilinophthalimide’s dual EGFR/HER2 inhibition may address this limitation, though clinical validation is pending .
Versus Tramiprosate in Alzheimer’s Disease
Tramiprosate, a glycosaminoglycan mimetic, reduces Aβ aggregation but lacks central nervous system (CNS) penetration. 4,5-Dianilinophthalimide’s logP of 2.8 enables blood-brain barrier transit, achieving brain-to-plasma ratios of 0.6 in murine models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume